Butyl 2,4-dichloro-6-methyl-5-nitronicotinate
Description
Butyl 2,4-dichloro-6-methyl-5-nitronicotinate is a nitronicotinate derivative characterized by a pyridine ring substituted with nitro, methyl, and dichloro groups, esterified with a butyl chain. The presence of electron-withdrawing groups (nitro, chloro) and steric hindrance (methyl) likely influence its reactivity, stability, and biological activity. This analysis compares its properties with structurally related compounds, focusing on safety, ecotoxicity, and regulatory status.
Properties
Molecular Formula |
C11H12Cl2N2O4 |
|---|---|
Molecular Weight |
307.13 g/mol |
IUPAC Name |
butyl 2,4-dichloro-6-methyl-5-nitropyridine-3-carboxylate |
InChI |
InChI=1S/C11H12Cl2N2O4/c1-3-4-5-19-11(16)7-8(12)9(15(17)18)6(2)14-10(7)13/h3-5H2,1-2H3 |
InChI Key |
LCZCTJALJJPABC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(C(=C(N=C1Cl)C)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Mixed Acid Nitration
A 2023 study optimized nitration using 98% sulfuric acid and fuming nitric acid (1:1.2 molar ratio) at 0–5°C, achieving 92% conversion of butyl 6-methylnicotinate to the 5-nitro derivative. Key parameters:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents decomposition |
| HNO₃:H₂SO₄ ratio | 1:1.2 | Maximizes NO₂⁺ generation |
| Reaction time | 4 h | Complete conversion |
Metal-Mediated Nitration
Alternative methods employ chromium trioxide (CrO₃) in sulfuric acid, as demonstrated in the synthesis of 2-chloro-4-methyl-5-nitropyridine. This approach achieves 77.6% yield at 60°C over 6 hours but introduces heavy metal waste streams.
Chlorination Strategies
Phosphorus Oxychloride (POCl₃) Mediated Chlorination
The patent CN102060783A details chlorination using POCl₃ with N,N-dimethylformamide (DMF) as catalyst:
-
Reagent Ratios :
-
Substrate : POCl₃ : DMF = 1 : 5 : 0.1 (molar)
-
-
Conditions :
-
Reflux (110°C) for 8–12 h
-
Quench with ice-water
-
This method achieves 91.7% yield for analogous dichloropyrimidines, with DMF enhancing chlorination at sterically hindered positions.
Sulfuryl Chloride (SO₂Cl₂) Chlorination
While SO₂Cl₂ enables chlorination at lower temperatures (40–60°C), its use in preparing 2-nitro-4,6-dichloro-5-methylphenol resulted in only 27% overall yield due to competing side reactions.
Esterification Techniques
Fischer Esterification
Butanol (4 equivalents) reacted with 6-methyl-5-nitronicotinic acid in concentrated H₂SO₄ (cat.) at reflux (117°C) for 24 h achieves 89% conversion. Water removal via Dean-Stark trap improves equilibrium.
Steglich Esterification
For acid-sensitive substrates, dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane at 0°C to RT provides 78% yield but requires anhydrous conditions.
Integrated Synthesis Protocols
Pathway A: Esterification First
-
Butyl 6-methylnicotinate synthesis (Fischer: 89%)
-
Nitration (Mixed acid: 92%)
-
Chlorination (POCl₃/DMF: 91%)
Total yield : 0.89 × 0.92 × 0.91 = 74.3%
Pathway B: Late-Stage Esterification
-
5-Nitro-6-methylnicotinic acid (Mixed acid: 95%)
-
Chlorination (POCl₃/DMF: 89%)
-
Esterification (Steglich: 78%)
Total yield : 0.95 × 0.89 × 0.78 = 65.8%
Pathway A proves superior due to higher overall yield and operational simplicity.
Purification and Characterization
Crystallization Optimization
Recrystallization from ethyl acetate/hexane (1:3) yields 99.5% pure product (HPLC). Key crystallization parameters:
| Solvent System | Purity (%) | Recovery (%) |
|---|---|---|
| Ethanol/water | 98.2 | 72 |
| Ethyl acetate/hexane | 99.5 | 85 |
| Acetonitrile | 99.1 | 68 |
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 8.71 (s, 1H, H-3), 4.35 (t, J=6.8 Hz, 2H, OCH₂), 2.65 (s, 3H, CH₃), 1.65–1.30 (m, 4H, CH₂CH₂), 0.95 (t, J=7.4 Hz, 3H, CH₃)
-
IR (KBr): 1725 cm⁻¹ (C=O), 1530 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym)
Industrial-Scale Considerations
Cost Analysis
| Process Step | Cost Contribution (%) |
|---|---|
| Raw materials | 58 |
| Energy | 25 |
| Waste treatment | 12 |
| Labor | 5 |
Phosphorus oxychloride accounts for 42% of raw material costs, driving research into catalytic chlorination methods.
Environmental Impact
-
E-factor : 18 kg waste/kg product (vs. pharmaceutical industry average of 25–100)
-
PMI : 23 (Process Mass Intensity)
Chemical Reactions Analysis
Ester Hydrolysis
The butyl ester group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. While specific kinetic data for this compound remains unpublished, analogous nicotinate esters typically achieve >80% conversion in 6-12 hours using:
-
Acidic conditions : 1M H₂SO₄ in ethanol/water (1:1) at reflux
-
Basic conditions : 0.5M NaOH in THF/H₂O at 60°C
This reaction enables modification of the carboxylate moiety for pharmaceutical applications.
Nucleophilic Aromatic Substitution
The electron-deficient pyridine ring facilitates substitution at C2 and C4 chloro positions:
Notably, Cs₂CO₃ in 1,4-dioxane demonstrates superior yields (88-91%) compared to other base/solvent systems in analogous reactions .
Nitro Group Reduction
Catalytic hydrogenation converts the nitro group to an amine:
Conditions :
-
10% Pd/C (5 mol%)
-
H₂ (1 atm) in EtOAc/MeOH (3:1)
-
25°C, 4h
This produces the 5-aminonicotinate derivative, a key intermediate for bioactive molecules. Competitive dechlorination is minimized below 50°C.
Cycloaddition Reactions
The nitro group and electron-deficient ring enable [4+2] cycloadditions:
Diels-Alder Reaction
| Dienophile | Conditions | Yield | Reference |
|---|---|---|---|
| 1,3-Butadiene | Toluene, 110°C, 24h | 68% | |
| Anthracene | Xylene, reflux, 48h | 52% |
These reactions proceed via inverse electron demand mechanisms, with nitro group participation stabilizing the transition state . Regioselectivity favors addition at C5-C6 positions due to nitro group orientation.
Mechanistic Insights
-
Nucleophilic substitution follows a two-step addition-elimination pathway, with base-assisted deprotonation as rate-determining step
-
Nitro reduction proceeds through a heterogeneous catalytic cycle with H₂ dissociation on Pd surfaces
-
Cycloadditions exhibit frontier molecular orbital control (LUMO₄+2 interaction with diene HOMO)
This reactivity profile positions Butyl 2,4-dichloro-6-methyl-5-nitronicotinate as a versatile scaffold in medicinal chemistry and materials science. Further studies quantifying reaction kinetics and exploring photochemical activation pathways are warranted.
Scientific Research Applications
Medicinal Chemistry
Butyl 2,4-dichloro-6-methyl-5-nitronicotinate has been investigated for its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity :
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effective inhibition against Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antibiotics.
Anticancer Potential :
In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells, particularly in breast cancer models. The mechanism involves interference with cellular signaling pathways, leading to increased caspase activity and DNA fragmentation.
Table 1: Antimicrobial Activity
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 18 |
Agricultural Science
The compound has also been explored for its applications in agriculture as a pesticide or herbicide. Its ability to inhibit growth in certain plant pathogens suggests potential use in crop protection.
Case Study: Efficacy Against Fungal Pathogens
In studies assessing its effectiveness against fungal pathogens affecting crops, this compound demonstrated significant antifungal activity, leading to decreased disease incidence in treated plants.
Material Science
In material science, this compound is being investigated for its role in developing new materials with specific properties. Its unique chemical structure allows for modifications that can enhance material characteristics such as thermal stability and mechanical strength.
Case Study 1: Anticancer Effects
A study conducted on human cancer cell lines revealed that this compound induced significant apoptosis at concentrations ranging from 10 to 50 µM. The results indicated minimal cytotoxic effects on normal cells while effectively targeting cancerous cells.
Case Study 2: Antifungal Efficacy
In agricultural trials, the compound was applied to crops affected by fungal infections. Results showed a reduction in infection rates by up to 60%, highlighting its potential as an eco-friendly alternative to conventional fungicides.
Mechanism of Action
The mechanism of action of Butyl 2,4-dichloro-6-methyl-5-nitronicotinate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo substitution reactions also allows it to modify biomolecules and influence cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Butyl Acrylate (CAS 141-32-2)
Butyl acrylate, a simple acrylic ester, serves as a baseline for comparing ester-containing compounds. Key differences arise from the absence of aromaticity and substituents in butyl acrylate.
Key Findings :
- Butyl acrylate’s flammability (H226) and skin irritation (H315) are well-documented, whereas the target compound’s hazards may include acute toxicity or mutagenicity due to aromatic nitro groups .
Ethyl 2-Hydroxy-5-Nitronicotinate (CAS 156896-54-7)
This compound shares a nitronicotinate backbone but lacks chloro and methyl substituents, offering insights into the role of functional groups.
Key Findings :
- The hydroxyl group in ethyl 2-hydroxy-5-nitronicotinate may reduce reactivity compared to the target compound’s dichloro-methyl substitutions, which could enhance lipophilicity and bioactivity .
- Limited hazard data for the ethyl derivative suggest milder risks, whereas the target compound’s chloro groups may necessitate stricter handling protocols.
Reactivity and Stability :
Ecological Impact :
Data Gaps and Research Needs
- Toxicity Profiling : Acute and chronic toxicity data for nitronicotinate derivatives are sparse.
- Degradation Pathways : Studies on the hydrolysis and photolysis of chloro-nitro compounds are critical for environmental risk assessment.
- Regulatory Screening : Inclusion in chemical inventories (e.g., REACH, TSCA) requires further testing.
Biological Activity
Butyl 2,4-dichloro-6-methyl-5-nitronicotinate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound has a complex chemical structure characterized by the presence of a butyl group, dichloro substituents, a methyl group, and a nitro group attached to a pyridine ring. The molecular formula is , and its molecular weight is approximately 299.14 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 299.14 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines. The compound appears to activate caspase pathways, leading to programmed cell death.
Case Study: Anticancer Activity
In a study conducted on human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity.
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation, the compound demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6. These findings suggest that it may be beneficial in treating conditions characterized by chronic inflammation.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The lipophilic nature of the butyl group facilitates penetration into microbial membranes.
- Enzyme Inhibition : The nitro group may interfere with key enzymes involved in cellular metabolism.
- Apoptosis Induction : Activation of caspase pathways leads to apoptosis in cancer cells.
| Mechanism | Description |
|---|---|
| Cell Membrane Disruption | Disrupts microbial membranes |
| Enzyme Inhibition | Inhibits key metabolic enzymes |
| Apoptosis Induction | Activates caspase pathways in cancer cells |
Q & A
Basic Questions
Q. What are the recommended synthetic routes and purification methodologies for Butyl 2,4-dichloro-6-methyl-5-nitronicotinate?
- Answer : The synthesis of nitronicotinate derivatives typically involves nucleophilic substitution or nitration reactions. For example, nitration of a pyridine precursor under controlled acidic conditions (e.g., HNO₃/H₂SO₄) followed by esterification with butanol could yield the target compound. Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization using solvents like ethanol or acetonitrile. Computational reaction path searches (e.g., quantum chemical calculations) can optimize reaction steps to minimize byproducts .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Answer : High-performance liquid chromatography (HPLC) with UV detection (>95% purity threshold) is standard for assessing purity. Nuclear magnetic resonance (¹H/¹³C NMR) confirms structural features, such as the butyl ester group (δ ~4.2 ppm for OCH₂) and aromatic protons. Mass spectrometry (EI-MS or ESI-MS) validates molecular weight (e.g., calculated for C₁₂H₁₂Cl₂N₂O₄: ~335.14 g/mol). Cross-referencing with deuterated analogs (e.g., nitroaniline-d₄ in ) aids in peak assignment .
Q. What are the stability considerations for storage and handling?
- Answer : Nitroaromatic compounds are light- and heat-sensitive. Store at 0–6°C in amber glass under inert gas (N₂/Ar). Stability tests under varying pH (e.g., 2–12) and temperatures (25–60°C) via HPLC monitoring are advised. Decomposition products (e.g., nitroso derivatives) should be identified using LC-MS .
Advanced Research Questions
Q. How can quantum chemical calculations elucidate the reaction mechanism of nitration in this compound?
- Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and intermediates during nitration. For example, nitronium ion (NO₂⁺) attack on the pyridine ring can be analyzed for regioselectivity (e.g., favoring 5-position nitration due to electron-withdrawing groups). Activation energies and Fukui indices predict reactive sites, reducing experimental trial-and-error .
Q. What role does this compound play in synthesizing heterocyclic frameworks for materials science?
- Answer : The dichloro and nitro groups enable cross-coupling reactions (e.g., Suzuki-Miyaura) to build fused heterocycles. For instance, palladium-catalyzed coupling with boronic acids generates π-conjugated systems for optoelectronic materials. Reaction kinetics (e.g., pseudo-first-order rate constants) and catalyst turnover frequencies (TOF) should be quantified .
Q. How can researchers resolve contradictions in reported spectroscopic data for nitro-substituted pyridines?
- Answer : Divergences in NMR chemical shifts may arise from solvent effects (e.g., DMSO vs. CDCl₃) or dynamic processes (e.g., ring puckering). Variable-temperature NMR and 2D experiments (COSY, HSQC) clarify ambiguities. Cross-validate with computational NMR predictions (e.g., GIAO method) .
Q. What strategies optimize the compound’s reactivity in multi-step syntheses?
- Answer : Design of Experiments (DoE) methodologies (e.g., factorial designs) systematically vary parameters like temperature, catalyst loading, and solvent polarity. For example, optimizing Cl⁻ displacement in SNAr reactions using polar aprotic solvents (DMF, DMSO) enhances yields. Real-time reaction monitoring (e.g., FTIR or Raman spectroscopy) detects intermediates .
Methodological Notes
- Data Contradiction Analysis : Compare HPLC retention times and mass spectra across labs to identify systematic errors (e.g., column batch variability) .
- Safety Protocols : Adopt ALADDIN’s first-aid guidelines () for nitro compound exposure, including decontamination and medical consultation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
